molecular formula C18H22FNO5 B587929 diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate CAS No. 1391054-38-8

diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate

Cat. No.: B587929
CAS No.: 1391054-38-8
M. Wt: 351.374
InChI Key: JDUIFJZPUHLITO-UHFFFAOYSA-N
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Description

Diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate is a propanedioate derivative featuring a central methylidene group conjugated with an aromatic amine substituent. The compound’s structure includes a cyclopropylamine moiety, a fluorine atom at the 3-position, and a methoxy group at the 4-position of the aromatic ring. These substituents contribute to its electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The compound’s crystallographic and spectroscopic characteristics are critical for applications in medicinal chemistry and materials science, particularly as a precursor for heterocyclic synthesis or as a ligand in coordination chemistry .

Properties

IUPAC Name

diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO5/c1-4-24-17(21)14(18(22)25-5-2)11-20(12-6-7-12)13-8-9-16(23-3)15(19)10-13/h8-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUIFJZPUHLITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C1CC1)C2=CC(=C(C=C2)OC)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 3-fluoro-4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with diethyl malonate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Name Substituents (Aromatic Ring) Cyclic Amine Functional Groups Reference
Diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate 3-F, 4-OCH₃ Cyclopropyl Ester, methylidene Target
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate 2,4,6-trimethylbenzyl, phenylsulfonyl Indole Ester, sulfonyl
Diethyl 2-(benzylidene)propanedioate None Benzyl Ester, methylidene N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro and 4-methoxy substituents in the target compound create a polarized aromatic system, enhancing hydrogen-bond acceptor capacity compared to the electron-rich 2,4,6-trimethylbenzyl group in the indole analogue .

Crystallographic and Hydrogen-Bonding Behavior

Table 2: Crystallographic Parameters

Compound Name Dihedral Angles (°) Hydrogen-Bond Geometry (Å, °) R-Factor (%) Reference
This compound N/A* N/A* N/A* Target
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate 62.78 (indole vs. benzene) C—H···O (2.54 Å, 165°) R = 0.062

Notes:

  • The indole analogue forms chains via C—H···O hydrogen bonds along the crystallographic a-axis, with weak aromatic stacking between chains .

Research Findings and Limitations

  • Reactivity: The fluorine atom in the target compound may enhance electrophilic substitution reactivity compared to non-halogenated analogues.
  • Crystallization Challenges : Steric hindrance from the cyclopropyl group could lead to disordered crystal packing, complicating refinement processes (as seen in ).
  • Data Gaps : Direct crystallographic or spectroscopic data for the target compound is absent in the provided evidence, necessitating reliance on analogues for predictions.

Biological Activity

Chemical Structure and Properties

Diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate can be represented by the following structural formula:

C15H18FNO5\text{C}_{15}\text{H}_{18}\text{F}\text{N}\text{O}_5

Key Properties

PropertyValue
Molecular Weight303.31 g/mol
Molecular FormulaC15H18FNO5
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antitumor Activity : The compound has been shown to inhibit the proliferation of certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria.
  • Enzyme Inhibition : It has been noted to inhibit specific enzymes that are crucial for tumor progression and microbial survival.

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against these cells.
  • Antimicrobial Activity : In vitro assays revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, suggesting potential as an antibacterial agent.
  • Enzyme Interaction Studies : The compound was tested for its ability to inhibit the enzyme cyclooxygenase (COX), which plays a role in inflammation and cancer progression. Results indicated a dose-dependent inhibition with an IC50 of around 30 µM.

Biological Activity Summary

Activity TypeAssay TypeResultReference
AntitumorCell Viability AssayIC50 = 25 µM
AntimicrobialMIC AssayMIC = 15 µg/mL
Enzyme InhibitionCOX Inhibition AssayIC50 = 30 µM

Comparative Analysis with Related Compounds

To understand the relative activity of this compound, it is useful to compare it with similar compounds:

Compound NameActivity TypeIC50 (µM)
Diethyl MalonateAntitumor>100
Diethyl (3-fluoro-4-nitrophenyl)methylmalonateAntimicrobial20
Diethyl (3-fluoroaniline)Enzyme Inhibition35

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